3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile
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Overview
Description
3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile is a complex organic compound characterized by its unique structure, which includes a fluorinated indene moiety and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile typically involves multiple steps, starting with the preparation of the indene moiety. One common method involves the Fischer indole synthesis, where hydrazine derivatives react with ketones under acidic conditions to form indoles . The fluorination of the indene moiety can be achieved using electrophilic fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. For example, avoiding the use of toxic reagents like cuprous cyanide can reduce safety risks and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The fluorinated indene moiety can enhance binding affinity and specificity, while the benzonitrile group can participate in various chemical interactions. These interactions can modulate biological pathways and lead to specific effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-aminophenyl)benzonitrile: Similar structure but lacks the fluorinated indene moiety.
Indole derivatives: Share the indole core structure but differ in functional groups and substitutions.
Uniqueness
3-({[(2E)-4-fluoro-3-oxo-1-phenyl-2,3-dihydro-1H-inden-2-ylidene]methyl}amino)benzonitrile is unique due to its combination of a fluorinated indene moiety and a benzonitrile group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[[(E)-(4-fluoro-3-oxo-1-phenyl-1H-inden-2-ylidene)methyl]amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O/c24-20-11-5-10-18-21(16-7-2-1-3-8-16)19(23(27)22(18)20)14-26-17-9-4-6-15(12-17)13-25/h1-12,14,21,26H/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCODOIHEIVHMA-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C(=CC=C3)F)C(=O)C2=CNC4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=C(C(=CC=C3)F)C(=O)/C2=C/NC4=CC=CC(=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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